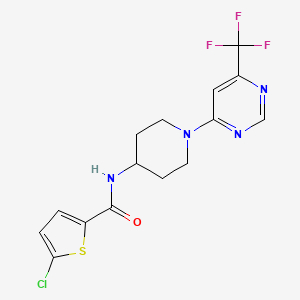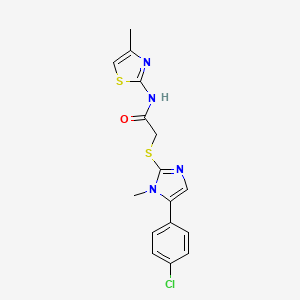![molecular formula C13H15F2NO2 B2869464 [1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol CAS No. 1082862-18-7](/img/structure/B2869464.png)
[1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol typically involves the reaction of 3,4-difluorobenzoyl chloride with 3-(hydroxymethyl)piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: (3,4-Difluorophenyl)-[3-(carboxyl)piperidin-1-yl]methanone.
Reduction: (3,4-Difluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanol.
Substitution: (3-Aminophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone.
科学的研究の応用
[1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用機序
The mechanism of action of [1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can influence its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
(3,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone: Similar structure but with chlorine atoms instead of fluorine.
(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone: Similar structure but with methyl groups instead of fluorine.
(3,4-Difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The presence of the difluorophenyl group in [1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
特性
IUPAC Name |
(3,4-difluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-11-4-3-10(6-12(11)15)13(18)16-5-1-2-9(7-16)8-17/h3-4,6,9,17H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZGPHDVBNKHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B2869381.png)


![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2869384.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide](/img/structure/B2869391.png)

![7-phenyl-N-(2-(thiophen-2-yl)ethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2869394.png)
![4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2869398.png)
![2-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2869399.png)
![N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869401.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)

